2-Desoximetil 3,5-di-O-toluoil-D-ribofuranósido

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

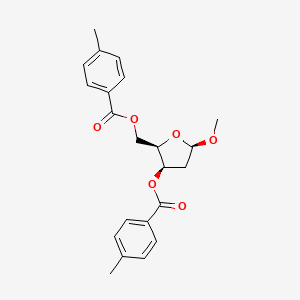

Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside, also known as Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside, is a useful research compound. Its molecular formula is C22H24O6 and its molecular weight is 384.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Investigación Biomédica

“2-Desoximetil 3,5-di-O-toluoil-D-ribofuranósido” es un compuesto invaluable omnipresente en el ámbito biomédico . Se utiliza ampliamente para estudiar una variedad de enfermedades, que incluyen cánceres y afecciones virales .

Actividad Antitumoral

Este compuesto es un análogo de nucleósido de purina y tiene una amplia actividad antitumoral que se dirige a las neoplasias linfoides indolentes . Los mecanismos anticancerígenos en este proceso se basan en la inhibición de la síntesis de ADN, la inducción de la apoptosis, etc .

Investigación del Virus ARN

El compuesto ejerce su poder inhibitorio interceptando selectivamente las enzimas estipuladas que orquestan la replicación viral . Esto lo convierte en una herramienta significativa para la investigación de enfermedades infligidas por virus ARN .

Síntesis de Nucleósidos y Nucleótidos No Naturales Que Contienen β-D-ribofuranosil

“this compound” se utiliza como precursor para la síntesis de nucleósidos y nucleótidos no naturales que contienen β-D-ribofuranosil .

Control de Calidad y Opciones de Paquete Flexibles

El compuesto está disponible con control de calidad y opciones de paquete flexibles, lo que lo convierte en una opción confiable para la investigación científica .

Almacenamiento y Manipulación

El compuesto tiene requisitos específicos de almacenamiento y manipulación, como la refrigeración, que son importantes para mantener su integridad para las aplicaciones de investigación .

Mecanismo De Acción

Target of Action

Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside is a purine nucleoside analog . Its primary targets are indolent lymphoid malignancies . These malignancies are a group of slow-growing lymphomas and leukemias. The compound’s antitumor activity is broad and targets these malignancies specifically .

Mode of Action

The compound interacts with its targets by inhibiting DNA synthesis . This interaction results in changes in the DNA structure of the malignancies, disrupting their growth and proliferation .

Biochemical Pathways

The compound affects the DNA replication pathway . By inhibiting DNA synthesis, it disrupts the normal cell cycle, leading to cell death . This results in a decrease in the number of malignant cells and a slowdown in the progression of the disease .

Result of Action

The result of the compound’s action is the induction of apoptosis , or programmed cell death, in the targeted malignancies . This leads to a reduction in the number of malignant cells and potentially slows the progression of the disease .

Análisis Bioquímico

Biochemical Properties

Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside interacts with various enzymes and proteins in the cell. The anticancer mechanisms of this compound rely on the inhibition of DNA synthesis and the induction of apoptosis .

Cellular Effects

Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting DNA synthesis, which can impact cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside involves its binding interactions with biomolecules, leading to enzyme inhibition or activation and changes in gene expression .

Actividad Biológica

Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside (MDTR) is a purine nucleoside analog with significant biological activity, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological mechanisms, effects on cellular processes, and relevant research findings.

- Molecular Formula : C₂₂H₂₄O₆

- Molecular Weight : 384.42 g/mol

- CAS Number : 4330-34-1

MDTR is characterized by its structural components, which include two toluoyl groups protecting the hydroxyl groups at positions 3 and 5 of the ribofuranose sugar. This modification enhances its stability and bioactivity compared to unmodified nucleosides.

MDTR functions primarily as a nucleoside analog , targeting cellular pathways involved in DNA synthesis:

- Inhibition of DNA Synthesis : MDTR interferes with the DNA replication process by mimicking natural nucleotides, thereby inhibiting the activity of DNA polymerases.

- Induction of Apoptosis : The compound promotes programmed cell death in malignant cells, which is a critical mechanism in cancer therapies.

Antitumor Effects

MDTR has demonstrated broad antitumor activity against various cancer cell lines. Its efficacy is attributed to:

- Cell Cycle Arrest : By disrupting DNA synthesis, MDTR can induce cell cycle arrest in the S phase, preventing cancer cells from proliferating.

- Cytotoxicity : Studies have shown that MDTR exhibits cytotoxic effects with IC50 values indicating significant potency against several types of cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| L1210 leukemia | 0.07 |

| P388 leukemia | 0.1 |

| CCRF-CEM lymphoblastic leukemia | 0.2 |

| B16F10 melanoma | 1.5 |

Mechanistic Studies

Research indicates that MDTR's interaction with cellular enzymes leads to:

- Altered Gene Expression : The compound influences gene expression profiles associated with apoptosis and cell cycle regulation.

- Enzyme Interaction : MDTR has been shown to interact with various enzymes involved in nucleotide metabolism, further elucidating its role as an antimetabolite.

Case Studies and Research Findings

-

Study on Anticancer Activity :

A study published in the Journal of Medicinal Chemistry highlighted MDTR's effectiveness against solid tumors and lymphoid malignancies. The compound was shown to significantly reduce tumor growth in xenograft models, demonstrating its potential for clinical applications in oncology . -

Comparative Analysis with Other Nucleoside Analogues :

In comparative studies involving other purine nucleoside analogs, MDTR exhibited superior cytotoxicity profiles against resistant cancer cell lines, suggesting its utility in overcoming drug resistance . -

Mechanistic Insights :

Research published in Cancer Research detailed the biochemical pathways affected by MDTR, emphasizing its role in inhibiting specific kinases involved in cell cycle progression and survival signaling pathways .

Propiedades

IUPAC Name |

[(2R,3S)-5-methoxy-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24O6/c1-14-4-8-16(9-5-14)21(23)26-13-19-18(12-20(25-3)27-19)28-22(24)17-10-6-15(2)7-11-17/h4-11,18-20H,12-13H2,1-3H3/t18-,19+,20?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTMWQYDEGWXCTH-ABZYKWASSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)OC)OC(=O)C3=CC=C(C=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](CC(O2)OC)OC(=O)C3=CC=C(C=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.